Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Comprehensive Application Notes and
Protocols: Chloroprocaine for Brachial Plexus
Block

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Chloroprocaine Hydrochloride

CAS No.: 3858-89-7

Cat. No.: S523530

Introduction and Mechanism of Action

Chloroprocaine is a short-acting ester local anesthetic with distinctive pharmacological properties that
make it valuable for brachial plexus blocks, particularly in outpatient and short-duration surgical procedures.
The drug functions by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby
inhibiting the propagation of nerve impulses and producing anesthesia [1]. Chloroprocaine's molecular
structure differs from procaine only by the presence of a chlorine atom on the benzene ring, which

contributes to its enhanced potency compared to procaine [2].

The pharmacological profile of chloroprocaine is characterized by several key properties that influence its
clinical application. Despite having a high pKa (8.7), which typically correlates with slower onset for local
anesthetics, chloroprocaine demonstrates a rapid onset of action due to its low systemic toxicity potential,
which allows administration of higher doses that create a large diffusion gradient to drive quick onset [1].
The drug has the lowest protein binding and lowest lipid solubility among clinically used local anesthetics,
contributing to its short duration of action and making it ideal for procedures where early recovery is
desirable [1]. Chloroprocaine is rapidly metabolized in plasma by pseudocholinesterase-mediated

hydrolysis of the ester linkage, resulting in an exceptionally short in vitro plasma half-life of approximately

© 2026 Smolecule. All rights reserved. 1/11 Tech Support


https://www.smolecule.com/products/s523530?utm_src=pdf-body
https://www.smolecule.com/products/s523530?utm_src=pdf-interest
https://www.ncbi.nlm.nih.gov/books/NBK532901/
https://www.drugs.com/monograph/chloroprocaine-hydrochloride.html
https://www.ncbi.nlm.nih.gov/books/NBK532901/
https://www.ncbi.nlm.nih.gov/books/NBK532901/
https://www.smolecule.com/products/s523530?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

21-25 seconds in adults and 43 seconds in neonates, which significantly reduces the risk of systemic toxicity

[1] [3].

Clinical Applications and Evidence Base

Advantages in Brachial Plexus Block

Chloroprocaine offers several distinct advantages when utilized for brachial plexus blockade. Its rapid onset
profile provides clinical efficiency, with one randomized controlled trial demonstrating significantly faster
onset times compared to lidocaine when both were combined with bupivacaine for interscalene blocks [4].
The rapid metabolism by plasma pseudocholinesterase creates a favorable safety profile with reduced risk
of systemic toxicity, making it particularly valuable in high-risk populations including obstetric patients and
those with comorbidities [1] [2]. This rapid metabolism also facilitates sequential bilateral procedures, as
demonstrated in a case report where chloroprocaine was successfully used for bilateral brachial plexus

blocks with minimal risk of toxicity accumulation [5].

The drug's short duration of action (typically 30-60 minutes without vasoconstrictors) makes it ideally
suited for ambulatory surgery settings where early discharge is prioritized [2] [3]. Chloroprocaine
effectively provides surgical anesthesia for upper extremity procedures from the shoulder to the hand when
administered via appropriate brachial plexus approaches [6]. Clinical studies have confirmed that
chloroprocaine produces effective blockade while allowing predictable return of motor and sensory function

within a defined timeframe, enhancing postoperative management in fast-track surgical pathways [4] [5].

Clinical Evidence Summary

Table 1: Clinical Evidence for Chloroprocaine in Brachial Plexus Block

Study Type Comparison Onset Time Duration Key Findings
Randomized 3% Median time to Not specified Significantly faster onset
Controlled Trial chloroprocaine +  motor block: 90s for with chloroprocaine

[4] 0.5% (chloroprocaine) combination; 100%
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Study Type Comparison Onset Time Duration Key Findings
bupivacaine vs. vs. 180s chloroprocaine success rate at 10 min
2% lidocaine + (lidocaine) alone vS. 71% with lidocaine

Case Report [5]

Pharmacokinetic
Data [1] [2]

0.5%
bupivacaine

Bilateral brachial
plexus block
with
chloroprocaine

Chloroprocaine
metabolism
profile

Adequate for
surgery within 6-
12 minutes

6-12 minutes

Surgery
completed
within 2.5 hours

30-60 min
(without
epinephrine);
60-90 min (with
epinephrine)

Successful bilateral
sequential blocks
without toxicity; 450mg
chloroprocaine used
infraclavicularly

Rapid hydrolysis by
pseudocholinesterase
(in vitro half-life: 21-25s)

Experimental Protocols and Methodologies

Ultrasound-Guided Interscalene Block with Chloroprocaine

Materials and Equipment:

¢ High-frequency linear ultrasound transducer (>10 MHz)

e Preservative-free chloroprocaine (2% or 3% concentration)

e Chlorhexidine 2% or povidone-iodine skin disinfectant

e 10-20mL syringe with extension tubing

¢ Short-bevel block needle (10cm, 18-22G)

e Sterile ultrasound probe cover and gel

e Standard vital sign monitoring equipment [6]

Procedure:

¢ Obtain informed consent and position the patient supine with head turned slightly to the contralateral

side.

e Apply standard monitors (noninvasive blood pressure, ECG, pulse oximetry) and establish IV access.
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¢ Disinfect the skin over the posterolateral aspect of the neck using chlorhexidine 2% or povidone-
iodine.

e Place the high-frequency linear transducer parallel to the skin surface between the anterior and
middle scalene muscles to identify the brachial plexus roots/trunks.

¢ Using real-time ultrasound guidance, insert the block needle and advance toward the brachial plexus
using an in-plane technique.

e After negative aspiration, slowly inject 15-30mL of 3% chloroprocaine solution while observing for
adequate spread around the neural structures.

¢ Monitor for onset of sensory and motor blockade, typically within 6-12 minutes [6] [3].

Comparative Study Protocol: Chloroprocaine vs. Lidocaine

Study Design: A randomized, prospective, double-blind methodology as described by the comparative trial

of chloroprocaine/bupivacaine versus lidocaine/bupivacaine combinations [4].

Methodological Details:

¢ Patient Population: 30 patients scheduled for shoulder arthroscopy

e Group Allocation: Randomization into two groups (15 patients each)

¢ Intervention Group: Received 3% 2-chloroprocaine with bicarbonate and epinephrine, immediately
followed by 0.5% bupivacaine with epinephrine

¢ Control Group: Received 2% lidocaine instead of 3% 2-chloroprocaine, with identical bupivacaine
follow-up

¢ Blinding: Double-blind design with identical packaging and administration procedures

e Assessment: Motor and sensory block evaluated every 15 seconds

e Primary Endpoint: Time to complete motor block

¢ Statistical Analysis: Time-to-event (survival) analysis tests [4]

Outcome Measures:

e Sensory and motor onset times
Success rate of complete blockade at 5, 10, and 60-minute intervals
Duration of surgical anesthesia

Time to resolution of motor and sensory function
Adverse event profile

Formulation and Dosing Specifications

© 2026 Smolecule. All rights reserved. 4/11 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK470213/
https://labeling.pfizer.com/ShowLabeling.aspx?id=12390
https://pubmed.ncbi.nlm.nih.gov/18931242/
https://pubmed.ncbi.nlm.nih.gov/18931242/
https://www.smolecule.com/products/s523530?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Recommended Dosing Regimens

Table 2: Chloroprocaine Dosing for Brachial Plexus Block

Parameter

Specification

Additional Notes

Available
Concentrations

Recommended Volume

Maximum Dose
(without epinephrine)

Maximum Dose (with
epinephrine)

Onset Time

Duration (without
epinephrine)

Duration (with
epinephrine)

1%, 2%, 3% preservative-free
solutions

30-40mL of 2% solution (600-

800mg) for adult brachial plexus

block

11mg/kg, not to exceed 800mg

14mg/kg, not to exceed 1000mg

6-12 minutes

30-60 minutes

60-90 minutes

3% typically used for brachial plexus
blocks [2] [3]

Dosing should be adjusted based on
patient factors and surgical
requirements [2]

Total dose calculation must account for
all injection sites [1] [2]

Epinephrine concentration typically
1:200,000 [1] [2]

Varies with technique, concentration,
and use of adjuvants [2] [3]

Duration is procedure- and patient-
dependent [2]

Epinephrine prolongs duration by
reducing systemic absorption [2]

Combination Therapies and Adjuvants

The addition of vaseconstrictors such as epinephrine (typically 1:200,000 concentration) serves multiple
purposes: prolongation of anesthetic duration, reduction of systemic absorption, and providing an
intravascular injection warning system through tachycardia detection [2] [3]. Sedium bicarbonate is
frequently added to chloroprocaine solutions (e.g., 2mL per 15mL of 3% chloroprocaine) to accelerate onset

by increasing the proportion of non-ionized drug that can cross nerve membranes [5].
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Research has demonstrated that combining chloroprocaine with bupivacaine provides both rapid onset and
prolonged duration, making this combination strategy valuable for procedures requiring extended anesthesia
beyond chloroprocaine's inherent short duration [4]. Recent evidence also supports the use of a-2 agonists
such as clonidine with chloroprocaine, with one study demonstrating that the addition of clonidine to 1%

chloroprocaine significantly prolonged both sensory and motor blockade while accelerating onset times [7].

Safety Considerations and Contraindications

Adverse Effect Profile

Chloroprocaine shares the toxic potentials common to all local anesthetics, with precautions required to
avoid adverse reactions. The most common adverse effects include procedure-related injection pain, while
neuroaxial techniques may cause hypotension, bradycardia, nausea, and headache [1]. Although rare,
methemoglobinemia has been reported with local anesthetic use, particularly in susceptible populations
including those with glucose-6-phosphate dehydrogenase deficiency, congenital methemoglobinemia, infants

under six months, and patients exposed to oxidizing agents [3].

Formulation-specific considerations are important, as some chloroprocaine solutions contain sodium
metabisulfite preservative that may cause allergic-type reactions including anaphylactic symptoms and life-
threatening asthmatic episodes in susceptible individuals, particularly those with asthma [3]. Historical
concerns about neurotoxicity primarily involved formulations with preservatives (sodium bisulfite and
disodium EDTA), but contemporary preservative-free formulations have significantly improved the safety

profile [1].

Contraindications and Precautions

Absolute contraindications to chloroprocaine include known hypersensitivity to para-aminobenzoic acid
(PABA), a metabolite of ester local anesthetics [1] [2]. Additional contraindications include active infection
or abscess at the injection site and patient refusal [6]. Specific formulations containing preservatives

should not be used for epidural or caudal anesthesia [2].
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Special precautions apply to patients with pseudocholinesterase deficiency, as this may potentially prolong
metabolism, though the clinical significance remains uncertain due to chloroprocaine's alternative metabolic
pathways [1]. Brachial plexus blocks using the interscalene approach specifically carry risk of phrenic nerve
involvement and should be used cautiously in patients with significant respiratory compromise [6] [5]. As
with all local anesthetics, chloroprocaine should be administered only by clinicians trained in diagnosis and
management of local anesthetic systemic toxicity (LAST), with resuscitative equipment and medications

immediately available [3].

Diagrams and Workflow

Clinical Decision Pathway for Chloroprocaine Use
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Chloroprocaine Clinical Decision Pathway

Patient Candidate for
Brachial Plexus Block

l

Procedure Duration Assessment
(Short vs. Prolonged)

Short Procedure Prolonged Procedure

(<60-90 minutes) (>90 minutes)

Consider Chloroprocaine Alone Consider Combination Therapy
(3% solution, 30-40mL) (Chloroprocaine + Bupivacaine)
Safety Assessment:

- Allergy to ester anesthetics
- Pseudocholinesterase deficiency
- Infection at injection site
- Respiratory compromise

No contraindications Contraindications present

Proceed with Ultrasound-Guided Avoid Chloroprocaine

Brachial Plexus Block Consider Alternative Anesthetics

Click to download full resolution via product page

Pharmacological Properties and Metabolic Pathway
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Chloroprocaine Pharmacological Profile

Administration:
- Brachial Plexus Block
- 3% Solution, 30-40mL

'

Mechanism of Action:
- Voltage-gated sodium
channel blockade
- Reversible nerve conduction
inhibition

:

Pharmacological Properties:
- pKa: 8.7
- Low lipid solubility
- Low protein binding
- Rapid onset (6-12 min)
- Short duration (30-60 min)

:

Distribution:
- Highly perfused organs
(liver, lungs, heart, brain)
- Limited placental transfer

:

Metabolism:
- Plasma pseudocholinesterase
hydrolysis
- In vitro half-life: 21-25s
(adults)

Rapid hydrolysis

Excretion: Clinical Advantages:
- Renal elimination - Reduced systemic toxicity risk
- Metabolites: diethylaminoethanol - Suitable for sequential/bilateral blocks
and 2-chloro-4-aminobenzoic acid - Ideal for ambulatory surgery

Click to download full resolution via product page
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Conclusion and Future Directions

Chloroprocaine represents a valuable option for brachial plexus blockade, particularly in the context of
ambulatory surgery and settings where rapid recovery is prioritized. Its distinctive pharmacological
profile—characterized by rapid onset, short duration, and favorable safety characteristics—makes it
uniquely suited for modern fast-track anesthesia pathways. The drug's rapid metabolism significantly reduces
the risk of systemic toxicity compared to longer-acting alternatives, permitting its use in higher doses and

potentially in bilateral applications with appropriate timing [5].

Future research directions should focus on optimizing combination regimens with longer-acting local
anesthetics to balance rapid onset with prolonged duration while maintaining safety margins. Further
investigation is warranted regarding the use of novel adjuvants with chloroprocaine to extend its therapeutic
window without compromising its favorable recovery profile. Additional clinical validation is needed for
emerging applications such as continuous catheter techniques and specialized populations including
pediatric patients. As outpatient surgical volumes continue to grow, chloroprocaine's role in regional
anesthesia is likely to expand, particularly with ongoing developments in ultrasound guidance that enhance

precision and reduce required volumes for effective blockade.
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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Chloroprocaine
for Brachial Plexus Block]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b523530#chloroprocaine-for-peripheral-nerve-block-brachial-

plexus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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